N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a tetrahydronaphthalene sulfonamide group
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMBIMDVFIEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl intermediate, which can be synthesized from furfural through a series of reactions including formylation and reduction . The thiomorpholine moiety is introduced via a nucleophilic substitution reaction, where thiomorpholine reacts with an appropriate electrophile . The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by coupling with the previously synthesized intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar groups . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and sulfonamide-based compounds. Examples include:
- Furan-2-carboxylic acid
- Thiomorpholine-4-carboxamide
- Naphthalene-2-sulfonamide derivatives
Uniqueness
What sets N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group and a furan moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 364.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃S |
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and tetrahydronaphthalene sulfonamide under controlled conditions. Various solvents such as acetic anhydride or ethanol may be used to facilitate the reaction. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structural integrity of the synthesized compound.
Antimicrobial Properties
Sulfonamides, including this compound, have been historically recognized for their antimicrobial properties. They function primarily as bacteriostatic agents by inhibiting bacterial folic acid synthesis. Recent studies have shown that hybrid sulfonamides exhibit enhanced activity against resistant bacterial strains compared to traditional sulfonamides .
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated anticancer properties in vitro. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Analgesic Effects
Some studies suggest that derivatives of tetrahydronaphthalene exhibit analgesic effects. This is attributed to their ability to interact with pain receptors in the central nervous system, potentially providing relief from chronic pain conditions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in 2020 examined a series of sulfonamide hybrids and found that those incorporating furan rings exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-furan counterparts .
- Anticancer Research : In a preclinical trial, a related sulfonamide compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapeutics .
- Analgesic Testing : An evaluation of tetrahydronaphthalene derivatives indicated that compounds similar to this compound showed promising results in reducing pain responses in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
